

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

CAS number and structure

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Compound of Interest

Compound Name: 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

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Technical Guide: 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public data on this specific molecule, this guide also includes information on the closely related methyl analog, 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate, to provide a more complete contextual understanding.

Core Compound Identification

Chemical Name: **1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate**

CAS Number: 183742-29-2

Molecular Structure:

Caption: 2D Structure of **1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate**.

Physicochemical Properties

Quantitative experimental data for **1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate** is not widely available in public literature. The following table summarizes key computed properties and includes experimental data for the closely related methyl analog for comparison.

Property	1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate	1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate (CAS: 129799-08-2)[1]
Molecular Formula	C ₁₂ H ₂₂ N ₂ O ₄	C ₁₁ H ₂₀ N ₂ O ₄
Molecular Weight	258.31 g/mol	244.29 g/mol
Appearance	Not specified	Colorless oil[2]
Boiling Point	No data available	No data available
Melting Point	No data available	No data available
SMILES	CCOC(=O)C1CNCC(N1)C(=O)OC(C)(C)C	CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC[1]
Purity	Not specified	98.5% (as colorless oil)[2]
Yield	56% (from ethyl 2-oxoacetate) [3]	29% (from pyrazine-2-carboxylic acid)[2]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate** is not publicly documented. However, a general procedure has been reported for its formation.[3] A detailed, analogous synthesis is available for the corresponding methyl ester, which can be adapted by substituting methanol with ethanol.[2]

Analogous Synthesis of 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate[2]

This synthesis involves a three-step process starting from pyrazine-2-carboxylic acid.

- **Esterification:** Pyrazine-2-carboxylic acid is reacted with methanol in the presence of thionyl chloride to yield methyl pyrazine-2-carboxylate.
- **Hydrogenation Reduction:** The resulting ester is hydrogenated to reduce the pyrazine ring to a piperazine ring, yielding methyl piperazine-2-carboxylate.
- **Boc Protection:** The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate to afford the final product, 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate.

Detailed Protocol (Adapted from Feng et al., 2018):[\[2\]](#)

- **Step 1: Methyl pyrazine-2-carboxylate:** Thionyl chloride (SOCl_2) is added dropwise to a stirred mixture of pyrazine-2-carboxylic acid in methanol at 0-10°C. The mixture is stirred overnight at room temperature and then concentrated. The residue is neutralized with a saturated aqueous NaHCO_3 solution and extracted with ethyl acetate.
- **Step 2: Methyl piperazine-2-carboxylate:** The methyl pyrazine-2-carboxylate is dissolved in methanol and hydrogenated over a palladium on carbon catalyst under a hydrogen atmosphere.
- **Step 3: 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate:** The resulting methyl piperazine-2-carboxylate is reacted with di-tert-butyl dicarbonate in a suitable solvent to yield the final product. The product is then purified by column chromatography.

Role in Drug Development and Medicinal Chemistry

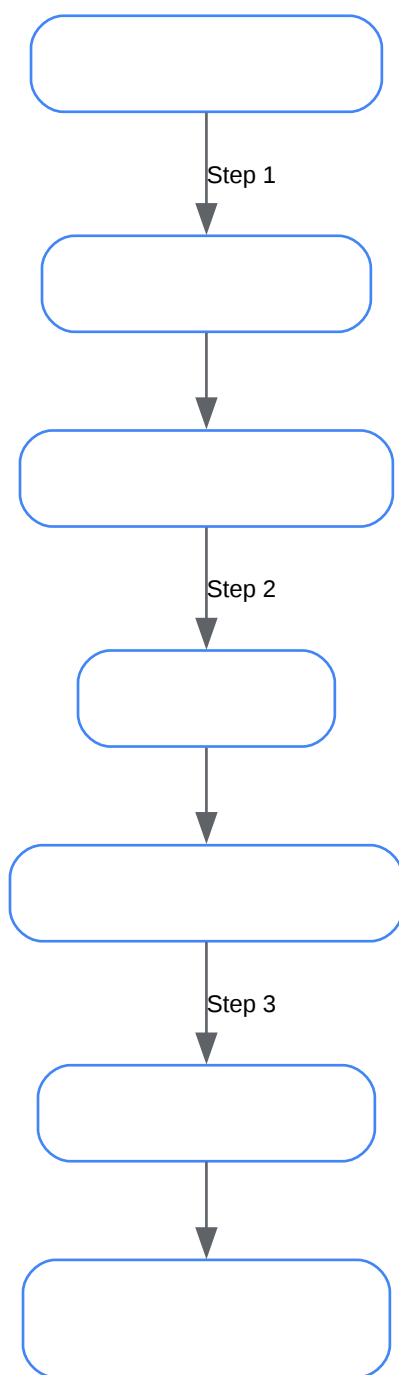
The piperazine ring is a significant scaffold in medicinal chemistry due to its unique properties.[\[4\]](#) The two nitrogen atoms in the six-membered ring provide a large polar surface area and opportunities for hydrogen bonding, which can improve water solubility, oral bioavailability, and target affinity.[\[4\]](#)

Piperazine derivatives are integral components of numerous drugs with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[\[4\]](#) The introduction of substituents, such as the tert-butyl and ethyl carboxylate groups in the title compound, allows for the fine-tuning of the molecule's physicochemical and pharmacokinetic

properties. These modifications can influence how the molecule interacts with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.

Logical and Experimental Workflows

Given the role of **1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate** as a chemical intermediate, the following diagram illustrates a generalized synthetic workflow.



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Caption: Generalized synthetic workflow for **1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate**.

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